molecular formula C19H16N6O3S B2999793 Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate CAS No. 1115976-56-1

Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate

Cat. No.: B2999793
CAS No.: 1115976-56-1
M. Wt: 408.44
InChI Key: WECUUDHNJWXXGX-UHFFFAOYSA-N
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Description

The compound is a quinoline derivative with a methoxybenzoyl amino group at the 6th position and a methyl acetate group attached via an ether linkage at the 4th position. Quinolines are a class of compounds that have a wide range of biological activities and are part of many pharmaceutical drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring, the introduction of the methoxybenzoyl amino group, and the attachment of the methyl acetate group. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The methoxybenzoyl amino group and the methyl acetate group would be attached at the 6th and 4th positions of the quinoline ring, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoline ring, the methoxybenzoyl amino group, and the methyl acetate group. The quinoline ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The methoxybenzoyl amino group and the methyl acetate group may also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxybenzoyl amino and methyl acetate groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthetic Pathways and Intermediates

The compound Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate is an intermediate in the synthesis of various heterocyclic compounds, which have wide applications in pharmaceuticals and materials science. For instance, Manoj and Prasad (2010) detailed the synthesis of 2′-acetyl and 2′-benzoyl substituted-4-chloro-2-(N-phenylamino)quinolines, which could be precursors to dibenzo[b,g][1,8]naphthyridin-5-ones, a compound class with potential pharmaceutical applications (M. Manoj & K. Rajendra Prasad, 2010). Similarly, Bänziger et al. (2000) developed a practical, large-scale synthesis method for a related compound, emphasizing its importance in the production of pharmaceutically active compounds (Markus Bänziger et al., 2000).

Chemical Transformations and Applications

Janin, Bisagni, and Carrez (1993) explored the synthesis of some benzo[h]quinoline derivatives, which, although found to be devoid of cytotoxicity, highlights the structural versatility and synthetic interest in quinoline derivatives for probing biological activity (Y. Janin, E. Bisagni, & D. Carrez, 1993). Furthermore, Saeed et al. (2014) synthesized N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines, showcasing the compound's utility in creating molecules with potential for further pharmaceutical testing (A. Saeed et al., 2014).

Novel Fluorescent Labeling Reagents

Hirano et al. (2004) introduced a novel fluorophore, 6-Methoxy-4-quinolone, derived from a similar structural framework, illustrating the potential for this compound derivatives to be used in biomedical analysis as fluorescent labeling reagents (Junzo Hirano et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many quinoline derivatives exhibit biological activity by interacting with enzymes or receptors in the body .

Future Directions

The study of quinoline derivatives is a rich field with potential for the discovery of new pharmaceutical drugs. This particular compound, with its unique combination of functional groups, could be an interesting subject for future research .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3S/c1-28-13-8-6-12(7-9-13)25-17(27)14-4-2-3-5-15(14)22-19(25)29-10-16(26)23-18-20-11-21-24-18/h2-9,11H,10H2,1H3,(H2,20,21,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECUUDHNJWXXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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